

# ZD 7155 (hydrochloride): Application Notes and Protocols for Studying Renal Vasoconstriction

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## Compound of Interest

Compound Name: ZD 7155(hydrochloride)

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## Introduction

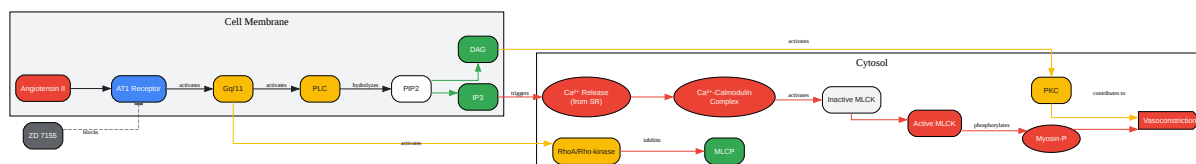
ZD 7155 hydrochloride is a potent and highly selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II, a key effector of the renin-angiotensin system (RAS), plays a critical role in regulating renal hemodynamics, primarily through vasoconstriction of the renal vasculature mediated by AT1 receptors.[2] Blockade of these receptors with ZD 7155 provides a powerful tool to investigate the physiological and pathophysiological roles of Angiotensin II in the control of renal blood flow, glomerular filtration rate, and systemic blood pressure. These application notes provide detailed protocols and data for the use of ZD 7155 in studying renal vasoconstriction.

## Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. The binding of Angiotensin II to the AT1 receptor on vascular smooth muscle cells typically initiates a signaling cascade that leads to vasoconstriction. ZD 7155 effectively uncouples the receptor from its downstream signaling pathways, leading to vasodilation and a decrease in blood pressure.[3]

## Signaling Pathway of Angiotensin II-Induced Renal Vasoconstriction

The following diagram illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor, leading to vascular smooth muscle contraction, and the point of inhibition by ZD 7155.



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Caption: Angiotensin II AT1 receptor signaling pathway leading to renal vasoconstriction and its inhibition by ZD 7155.

## Data Presentation

The following tables summarize the quantitative effects of ZD 7155 on key renal hemodynamic parameters from various experimental models.

Table 1: Effect of ZD 7155 on Systemic and Renal Hemodynamics in Conscious Lambs

Parameter	Age	Treatment	Dose (µg/kg)	Change from Baseline	Reference
Mean Arterial Pressure (MAP)	1 & 6 weeks	ZD 7155	≥400	Decrease	[1]
Renal Blood Flow (RBF)	1 & 6 weeks	ZD 7155	All doses	Increase	[1]
Renal Vascular Resistance (RVR)	1 & 6 weeks	ZD 7155	All doses	Decrease	[1]

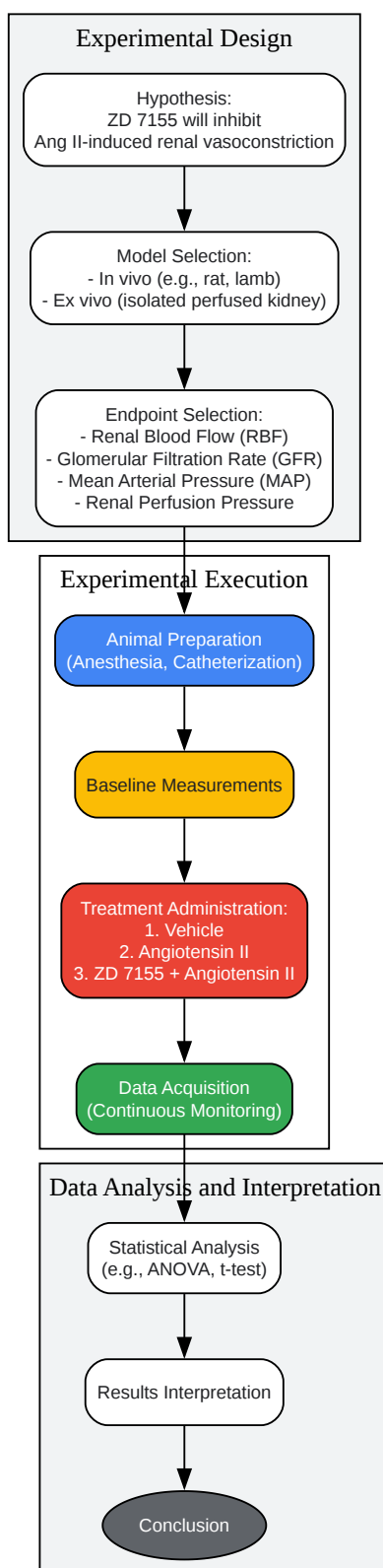
Table 2: Effect of ZD 7155 on Angiotensin II-Induced Responses in Rats

Experimental Model	Parameter	Angiotensin II Effect	ZD 7155 Effect	Reference
Isolated Perfused Kidney	Vasoconstriction	Potent vasoconstriction	Completely abolished	[2]
In Vivo (Sprague-Dawley)	Systolic Blood Pressure	-	↓ 16 mm Hg	[2]
In Vivo (MWF/Ztm)	Glomerular Filtration Rate (GFR)	-	Significantly increased	[4]

## Experimental Protocols

### Experimental Workflow

A typical workflow for investigating the effect of ZD 7155 on renal vasoconstriction is outlined below.



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Caption: A generalized experimental workflow for studying the effects of ZD 7155 on renal vasoconstriction.

## Protocol 1: Isolated Perfused Rat Kidney

This protocol is designed to assess the direct effect of ZD 7155 on Angiotensin II-induced vasoconstriction in an ex vivo setting, eliminating systemic influences.

Materials:

- Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
- Perfusion Buffer (Krebs-Henseleit Solution):
  - NaCl: 118 mM
  - KCl: 4.7 mM
  - CaCl<sub>2</sub>: 2.5 mM
  - KH<sub>2</sub>PO<sub>4</sub>: 1.2 mM
  - MgSO<sub>4</sub>: 1.2 mM
  - NaHCO<sub>3</sub>: 25 mM
  - Glucose: 5.6 mM
  - Bovine Serum Albumin (BSA): 6.7 g/dL (optional, for oncotic pressure)
  - Gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub> to a pH of 7.4.
- Drugs: Angiotensin II, ZD 7155 hydrochloride, heparin, sodium pentobarbital (anesthetic).
- Equipment: Perfusion apparatus (including a roller pump, membrane oxygenator, bubble trap, and pressure transducer), surgical instruments, cannulas.

Procedure:

- Animal Preparation:
  - Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
  - Administer heparin (1000 IU/kg, i.v.) to prevent coagulation.
  - Perform a midline abdominal incision to expose the abdominal aorta and the right renal artery.
- Cannulation:
  - Carefully dissect the right renal artery.
  - Ligate the aorta superior and inferior to the renal artery.
  - Insert a cannula into the renal artery via an incision in the aorta.
  - Immediately begin perfusion with the oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 5-8 mL/min) to maintain a perfusion pressure of approximately 80-100 mmHg.
  - Excise the kidney and transfer it to a temperature-controlled chamber (37°C).
- Experimental Protocol:
  - Allow the kidney to equilibrate for 30-60 minutes until a stable perfusion pressure is achieved.
  - Baseline: Record the baseline perfusion pressure.
  - Angiotensin II Challenge: Infuse Angiotensin II (e.g.,  $10^{-9}$  to  $10^{-7}$  M) into the perfusion line and record the increase in perfusion pressure, which reflects vasoconstriction.
  - ZD 7155 Treatment:
    - Wash out the Angiotensin II and allow the perfusion pressure to return to baseline.

- Introduce ZD 7155 (e.g.,  $10^{-8}$  to  $10^{-6}$  M) into the perfusate and allow it to equilibrate for 20-30 minutes.
- Repeat the Angiotensin II challenge in the presence of ZD 7155 and record the change in perfusion pressure.
- Data Analysis:
  - Calculate the change in perfusion pressure from baseline in response to Angiotensin II in the absence and presence of ZD 7155.
  - Construct dose-response curves for Angiotensin II with and without ZD 7155 to determine the antagonist's potency.

## Protocol 2: In Vivo Measurement of Renal Blood Flow and Glomerular Filtration Rate in Rats

This protocol allows for the investigation of ZD 7155's effects on renal hemodynamics in a whole-animal model.

### Materials:

- Animals: Male Sprague-Dawley rats (300-350 g).
- Anesthetic: Inactin (thiobutabarbital; 100 mg/kg, i.p.) or a similar long-acting anesthetic.
- Drugs: ZD 7155 hydrochloride, Angiotensin II, inulin (for GFR measurement).
- Equipment: Surgical instruments, catheters (for femoral artery, femoral vein, and ureter), electromagnetic or ultrasonic flow probe for the renal artery, pressure transducer, data acquisition system.

### Procedure:

- Animal Preparation:
  - Anesthetize the rat and place it on a heated surgical table to maintain body temperature.

- Cannulate the trachea to ensure a patent airway.
- Insert catheters into a femoral artery (for blood pressure monitoring and blood sampling) and a femoral vein (for drug and fluid infusion).
- Perform a flank incision to expose the left kidney and renal artery.
- Place a flow probe around the renal artery to measure renal blood flow (RBF).
- Cannulate the left ureter for urine collection.
- Experimental Protocol:
  - Equilibration: Infuse a saline solution containing inulin (for GFR measurement) at a constant rate. Allow the animal to stabilize for at least 60 minutes.
  - Baseline Period: Collect urine and arterial blood samples over two consecutive 20-minute clearance periods to determine baseline GFR, RBF, and mean arterial pressure (MAP).
  - Treatment Period:
    - Administer ZD 7155 intravenously (e.g., as a bolus followed by a continuous infusion).
    - After a 30-minute equilibration period with ZD 7155, repeat the 20-minute clearance periods to measure the effect of ZD 7155 on GFR, RBF, and MAP.
    - (Optional) Administer Angiotensin II intravenously to assess the blockade of its pressor and renal vasoconstrictor effects by ZD 7155.
- Data Analysis:
  - Calculate GFR using the clearance of inulin ( $\text{Urine [inulin]} \times \text{Urine flow rate} / \text{Plasma [inulin]}$ ).
  - Calculate renal vascular resistance (RVR) as  $\text{MAP} / \text{RBF}$ .
  - Compare the baseline values of GFR, RBF, MAP, and RVR to the values obtained after ZD 7155 administration using appropriate statistical tests.



## Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for elucidating the role of the Angiotensin II AT1 receptor in mediating renal vasoconstriction. The protocols provided herein offer robust methods for characterizing its effects both in isolated kidney preparations and in vivo. The quantitative data presented demonstrates the efficacy of ZD 7155 in antagonizing Angiotensin II-induced changes in renal hemodynamics. These application notes serve as a comprehensive guide for researchers investigating the renin-angiotensin system and its implications in renal physiology and pathophysiology.

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